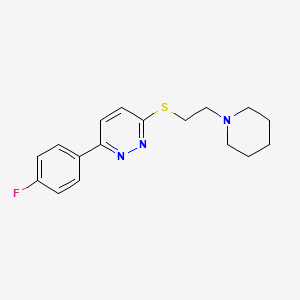
3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine" is a chemical entity that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at the 1 and 2 positions. The presence of a fluorophenyl group and a piperidinyl ethylsulfanyl substituent suggests that this compound could have interesting biological activities or could serve as a precursor for further chemical modifications.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the compound , has been reported to start from ethyl 2-(3-trifluoromethylphenyl)acetate and proceed through several steps to yield intermediates and final products with moderate overall yields . Similarly, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, involved a four-step synthetic approach with a palladium-catalyzed step to introduce a trimethylstannyl leaving group . These examples suggest that the synthesis of the compound would likely involve a multi-step process, potentially including palladium-catalyzed reactions and the introduction of the piperidinyl ethylsulfanyl group in the final steps.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the pyridazine ring, which can influence the electronic properties of the molecule. The presence of a 4-fluorophenyl group is known to impact the molecule's reactivity due to the electron-withdrawing nature of the fluorine atom. In the context of the compound , the fluorophenyl group could affect the electronic distribution across the molecule, potentially enhancing its reactivity or binding affinity to biological targets .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations. The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the activation of the aromatic ring by the electron-withdrawing fluorine atom . The piperidinyl ethylsulfanyl group could also be involved in reactions, such as displacement or oxidation, which could be utilized to further modify the compound or to study its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their substituents. For example, the introduction of a fluorophenyl group can increase the compound's lipophilicity, which may affect its solubility in organic solvents . The presence of a piperidinyl ethylsulfanyl group could also impact the compound's boiling point and stability, potentially making it more reactive or susceptible to degradation under certain conditions. The specific properties of "3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine" would need to be determined experimentally, as they are not directly reported in the provided papers.
Wissenschaftliche Forschungsanwendungen
Noncataleptogenic, Centrally Acting Dopamine and Serotonin Antagonists
Research has explored derivatives of 1-(4-fluorophenyl)-1H-indoles, noting their potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. These compounds, including ones with piperidinyl substitutions, exhibit noncataleptogenic properties, which resemble the atypical neuroleptic clozapine, suggesting their potential for developing new psychiatric medications without the side effects associated with traditional antipsychotics (Perregaard et al., 1992).
Crystal Structure and Molecular Docking Studies
Another study focused on the crystal structure and molecular docking of pyridine derivatives, including those with piperidine elements, against the enzyme Nicotinamidephosphoribosyltransferase (NAMPT). These compounds have shown promise as potential inhibitors of NAMPT, which could enhance apoptosis sensitivity in certain cancer cells, highlighting their significance in cancer research (Venkateshan et al., 2019).
Selective Serotonin Antagonists
Further investigations into substituted 3-(4-fluorophenyl)-1H-indoles have identified compounds with high selectivity for serotonin 5-HT2 receptors over dopamine D2 receptors. These findings are crucial for the development of selective serotonin antagonists, which can be used to treat various neurological and psychiatric disorders without affecting dopaminergic systems (Andersen et al., 1992).
Anti-Lung Cancer Activity
The anticancer activity of novel fluoro substituted benzo[b]pyran compounds, including their effects on lung, breast, and CNS cancer cell lines, was also examined. These studies provide a foundation for the development of new anticancer agents, with specific emphasis on compounds that show activity at low concentrations compared to existing treatments (Hammam et al., 2005).
Herbicidal Activities
Research on 4-(3-Trifluoromethylphenyl)pyridazine derivatives has unveiled their potential as compounds with significant bleaching and herbicidal activities. This indicates their utility in agricultural sciences, particularly in the development of new herbicides that can effectively control weed growth without harming crops (Xu et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c18-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-13-12-21-10-2-1-3-11-21/h4-9H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUOVMJNAGIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

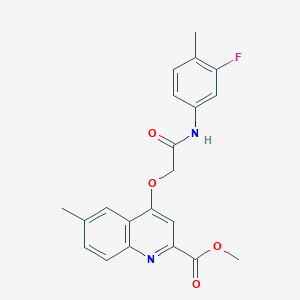
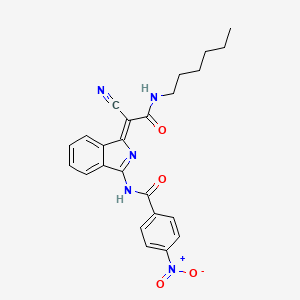
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
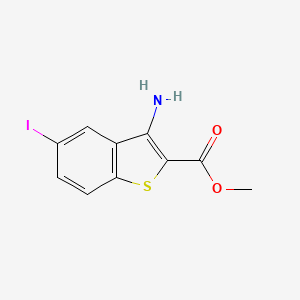
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
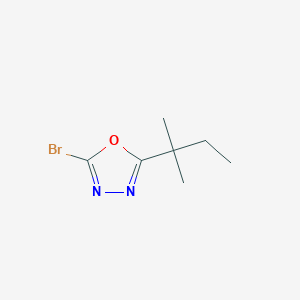
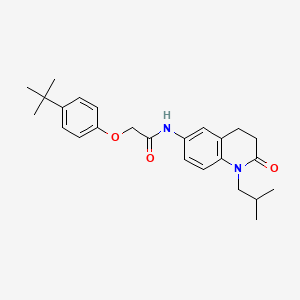
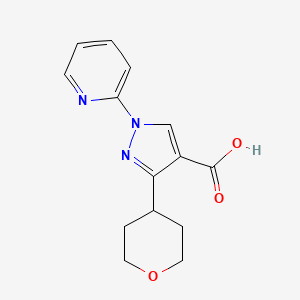
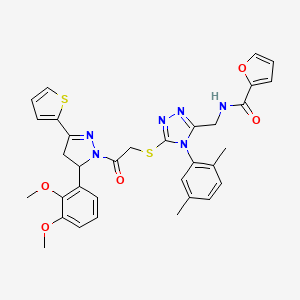
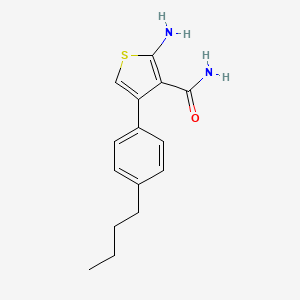
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)
![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)